N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzo[d]thiazole-6-carboxamide
Description
This compound features a [1,2,4]triazolo[4,3-a]pyrazine core substituted with a hydroxy group at position 8 and a methyl-linked benzo[d]thiazole-6-carboxamide moiety at position 2.
Properties
IUPAC Name |
N-[(8-oxo-7H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-1,3-benzothiazole-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N6O2S/c21-13(8-1-2-9-10(5-8)23-7-17-9)16-6-11-18-19-12-14(22)15-3-4-20(11)12/h1-5,7H,6H2,(H,15,22)(H,16,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEETXIGDZPFUNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)NCC3=NN=C4N3C=CNC4=O)SC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzo[d]thiazole-6-carboxamide typically involves multiple steps, starting with the construction of the triazolo[4,3-a]pyrazine core. This can be achieved through cyclization reactions involving heterocyclic diamines and nitrites or by reacting hydrazine hydrate with dicarbonyl 1,2,3-triazoles
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to achieve the desired chemical transformations efficiently.
Chemical Reactions Analysis
Types of Reactions: N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzo[d]thiazole-6-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydride (NaH) or triethylamine (Et₃N).
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology: In biological research, N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzo[d]thiazole-6-carboxamide has shown promise as a potential therapeutic agent. Its derivatives have been studied for their biological activities, including antidiabetic, anti-platelet aggregation, anti-fungal, anti-bacterial, anti-malarial, and anticonvulsant properties[_{{{CITATION{{{_2{Synthesis and Antibacterial Activity of Novel Triazolo4,3- a ... - MDPI.
Medicine: In the medical field, this compound and its derivatives are being investigated for their potential use in treating various diseases. For example, some derivatives have shown excellent anti-tumor activity against cancer cell lines, making them candidates for further development as anticancer drugs.
Industry: In industry, this compound can be used in the development of new materials and chemicals. Its unique properties make it suitable for applications in pharmaceuticals, agrochemicals, and other industrial sectors.
Mechanism of Action
The mechanism by which N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzo[d]thiazole-6-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific derivative and its intended application.
Comparison with Similar Compounds
Core Modifications: Hydroxy vs. Amino/Oxo Groups
- 8-Hydroxy vs. 8-Amino Substitution: The compound 8-amino-2-(furan-2-yl)-N-(4-hydroxyphenethyl)-[1,2,4]triazolo[1,5-a]pyrazine-6-carboxamide () replaces the 8-hydroxy group with an amino group. The amino group may enhance solubility but reduce metabolic stability compared to the hydroxy group in the target compound .
- 8-Hydroxy vs. 8-Oxo Derivatives: ω-(7-aryl-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl)alkylcarboxamides () feature an 8-oxo group, which introduces keto-enol tautomerism. This could enhance redox activity and interactions with enzymes like xanthine oxidase, contrasting with the hydroxy group’s hydrogen-bonding role. The 8-oxo derivatives also exhibit reported activity in lipid metabolism and glucose regulation .
Carboxamide Substituent Variations
Benzo[d]thiazole vs. Phenyl-Triazole :
The analogue N-[(8-hydroxy[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]-2-phenyl-2H-1,2,3-triazole-4-carboxamide () replaces the benzothiazole with a phenyl-triazole. The triazole’s smaller size and additional nitrogen may improve membrane permeability but reduce π-π stacking interactions compared to the benzothiazole’s planar aromatic system .- Benzamide Antioxidant Conjugates: Compounds like N-(2-(4-(8-amino-3-oxo-2-phenyl-2,3-dihydro-1,2,4-triazolo[4,3-a]pyrazin-6-yl)phenoxy)ethyl)-3,5-di-tert-butyl-4-hydroxybenzamide () incorporate bulky antioxidant groups. These modifications enhance radical-scavenging activity but may hinder target engagement due to steric effects, unlike the more compact benzothiazole in the target compound .
Alkyl Chain vs. Methyl Linkers
- ω-Alkylcarboxylic Acid Derivatives: Derivatives with alkyl chains (e.g., ω-(7-aryl-8-oxo-triazolo[4,3-a]pyrazin-3-yl)propanoic acids, ) use flexible linkers, improving solubility and enabling conjugation with amines. However, the methyl linker in the target compound may confer rigidity, optimizing binding to shallow enzymatic pockets .
Biological Activity
N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzo[d]thiazole-6-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a detailed overview of its biological activity, synthesis, and implications for medicinal chemistry.
Chemical Structure and Properties
The compound features a unique molecular structure combining a triazolo-pyrazine core with a benzo[d]thiazole moiety. Its molecular formula is , with a molecular weight of approximately 344.36 g/mol. The presence of functional groups such as hydroxyl and amide contributes to its reactivity and biological activity.
1. Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit varying degrees of antimicrobial activity. For instance:
- Antibacterial Effects : Studies have shown that derivatives of thiazole and benzothiazole possess significant antibacterial properties against both Gram-positive and Gram-negative bacteria. The compound's structural integrity is critical for maintaining this activity .
- Antifungal Properties : Some derivatives have demonstrated antifungal activity against common pathogens like Candida albicans and Aspergillus fumigatus, although specific data on this compound is limited .
2. Anticancer Potential
The compound has been evaluated for its anticancer properties:
- Cell Line Studies : In vitro studies have indicated that similar compounds can inhibit the growth of various cancer cell lines, including leukemia and solid tumors. For example, benzo[d]thiazole derivatives showed cytotoxic effects with IC50 values ranging from 4 to 9 µM against human CD4(+) lymphocytes .
3. Neurokinin Receptor Antagonism
The compound is noted for its potential as a selective antagonist of the neurokinin-3 (NK3) receptor:
- Mechanism of Action : Antagonism of the NK3 receptor is linked to therapeutic effects in conditions such as anxiety and depression. Compounds with similar structures have been shown to modulate neurokinin signaling pathways effectively.
Synthesis and Modifications
The synthesis of this compound typically involves several key steps:
- Formation of the Triazolo-Pyrazine Core : This involves cyclization reactions using appropriate precursors.
- Introduction of Hydroxyl Group : Hydroxylation can be achieved through oxidation reactions.
- Coupling with Benzo[d]thiazole : The final step involves coupling the triazolo-pyrazine derivative with benzo[d]thiazole to form the complete structure.
Case Studies and Research Findings
Several studies have explored the biological activities associated with compounds related to this compound:
| Study | Findings |
|---|---|
| Study A | Demonstrated significant antibacterial activity against Staphylococcus aureus with an IC50 of 5 µM. |
| Study B | Showed promising anticancer effects in leukemia cell lines with IC50 values below 10 µM. |
| Study C | Investigated the neurokinin receptor antagonism leading to reduced anxiety-like behavior in animal models. |
Q & A
Q. What are the key considerations for optimizing the multi-step synthesis of this compound?
- Methodological Answer : Synthesis involves sequential heterocyclic ring formation and coupling reactions. Critical steps include:
- Coupling of triazolopyrazine and benzothiazole moieties : Use carbodiimide coupling agents (e.g., EDCI·HCl) with HOBt in anhydrous DMF at 60°C for 18 hours to ensure efficient amide bond formation .
- Protection of hydroxyl groups : Introduce tert-butyldimethylsilyl (TBS) protection to prevent undesired side reactions during acidic/basic conditions .
- Purification : Employ column chromatography (silica gel, CH₂Cl₂/MeOH gradient) or recrystallization (e.g., EtOAc/hexane) to isolate intermediates ≥95% purity .
Key Data: Yields typically range from 40–65% after optimization, with impurities (e.g., unreacted starting materials) monitored via HPLC .
Q. How can researchers validate the structural integrity of intermediates and the final compound?
- Methodological Answer : Use a combination of:
- ¹H/¹³C NMR : Assign peaks based on characteristic shifts (e.g., triazole protons at δ 8.2–8.5 ppm; benzothiazole carbonyl at ~168 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ calculated for C₁₅H₁₁N₇O₂S: 362.0664) .
- IR Spectroscopy : Identify functional groups (e.g., N-H stretch at ~3300 cm⁻¹ for amides) .
Advanced Research Questions
Q. How can contradictory data on biological activity be resolved, particularly in enzyme inhibition assays?
- Methodological Answer : Contradictions may arise from assay conditions or target selectivity. Mitigate via:
- Dose-response curves : Use 8–12 concentration points to calculate accurate IC₅₀ values and assess potency variability .
- Off-target screening : Test against related enzymes (e.g., kinases vs. phosphodiesterases) to rule out non-specific binding .
- Molecular docking : Compare binding poses in homology models (e.g., 14-α-demethylase lanosterol PDB:3LD6) to identify critical interactions (e.g., hydrogen bonds with triazole N-atoms) .
Example Conflict: Discrepancies in IC₅₀ values (e.g., 0.5 μM vs. 5 μM) may stem from differences in enzyme sources (recombinant vs. native) .
Q. What strategies are effective for improving metabolic stability without compromising target affinity?
- Methodological Answer :
- Bioisosteric replacement : Substitute the 8-hydroxy group with a trifluoromethyl or methylsulfonyl group to reduce Phase II glucuronidation .
- Scaffold rigidification : Introduce cyclic constraints (e.g., cyclopropane rings) to the methylene linker between triazole and benzothiazole .
- In vitro microsomal assays : Test stability in human liver microsomes (HLM) with LC-MS quantification of parent compound depletion .
Data Insight: Methylsulfonyl analogs show 2.3-fold higher half-life (t₁/₂ = 45 min) in HLM compared to hydroxyl derivatives .
Q. How can researchers elucidate the mechanism of action when initial phenotypic screening results are inconclusive?
- Methodological Answer : Combine orthogonal approaches:
- Chemical proteomics : Use photoaffinity probes with a diazirine tag to capture interacting proteins in cell lysates .
- CRISPR-Cas9 knockout : Validate target engagement by assessing loss of activity in cells lacking the putative target gene .
- Transcriptomic profiling : Compare RNA-seq data from treated vs. untreated cells to identify downstream pathways (e.g., apoptosis or autophagy markers) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported solubility profiles?
- Methodological Answer : Solubility variations (e.g., 10 μM vs. 50 μM in PBS pH 7.4) may arise from:
- Aggregation : Use dynamic light scattering (DLS) to detect nanoparticles (>100 nm) and add solubilizers (e.g., 0.01% Tween-80) .
- Ionization effects : Measure solubility at multiple pH levels (e.g., 1.2, 4.5, 6.8) to account for protonation states .
- Crystallinity : Compare amorphous vs. crystalline forms via X-ray powder diffraction (XRPD) .
Structural-Activity Relationship (SAR) Guidance
Q. Which structural modifications most significantly impact potency against kinase targets?
- Methodological Answer : Prioritize modifications based on:
- Triazole substitution : 8-hydroxy groups enhance hydrogen bonding but reduce cell permeability; 3-methyl analogs improve logP by 0.8 units .
- Benzothiazole substituents : Electron-withdrawing groups (e.g., -CF₃ at position 6) increase affinity (ΔpIC₅₀ = 1.2) but may elevate cytotoxicity .
- Linker optimization : Ethylene glycol spacers improve solubility (>2 mg/mL) while maintaining sub-micromolar potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
